Cas no 692738-27-5 (N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide)

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic organic compound featuring a thiochromene scaffold modified with a trifluoromethyl-substituted benzamide moiety. Its structural design combines a heterocyclic core with an electron-withdrawing trifluoromethyl group, enhancing its potential reactivity and binding affinity in medicinal or agrochemical applications. The presence of the thioether linkage and carbonyl functionality may contribute to its stability and selective interactions with biological targets. This compound is of interest in pharmaceutical research, particularly for its potential as an intermediate or active ingredient in drug discovery programs targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise derivatization and structure-activity relationship studies.
N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide structure
692738-27-5 structure
商品名:N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
CAS番号:692738-27-5
MF:
メガワット:
CID:4657200

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI77232-500mg
N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 >90%
500mg
$729.00 2023-12-30
A2B Chem LLC
AI77232-1g
N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 >90%
1g
$1313.00 2023-12-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00929397-1g
N-(6-Methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
9R-1153-1G
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
692738-27-5 >90%
1g
£770.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616956-10mg
N-(6-methyl-4-oxothiochroman-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 98%
10mg
¥924.00 2024-05-03
A2B Chem LLC
AI77232-1mg
N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 >90%
1mg
$202.00 2023-12-30
A2B Chem LLC
AI77232-10mg
N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)-3-(trifluoromethyl)benzamide
692738-27-5 >90%
10mg
$241.00 2023-12-30
TRC
N164365-25mg
N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
692738-27-5
25mg
$ 230.00 2022-06-03
Key Organics Ltd
9R-1153-5MG
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
692738-27-5 >90%
5mg
£46.00 2023-09-07
Key Organics Ltd
9R-1153-1MG
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
692738-27-5 >90%
1mg
£37.00 2023-09-07

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide 関連文献

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamideに関する追加情報

Introduction to N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (CAS No. 692738-27-5)

N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, identified by its CAS number 692738-27-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural framework of this compound incorporates several key pharmacophoric elements, including a thiochromenone moiety and a trifluoromethyl-substituted benzenecarboxamide group, which are known to contribute to its biological activity and pharmacological properties.

The thiochromenone core is a versatile scaffold that has been extensively studied for its role in various biological processes. It is well-documented that thiochromenones exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of the 6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl group in this compound not only enhances its structural complexity but also imparts unique electronic and steric properties that can influence its interactions with biological targets. These features make it an attractive candidate for further exploration in drug discovery efforts.

The benzenecarboxamide moiety, specifically the 3-(trifluoromethyl)benzenecarboxamide part, further contributes to the compound's pharmacological profile. Trifluoromethyl groups are frequently incorporated into pharmaceutical compounds due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In this context, the trifluoromethyl substituent in the benzenecarboxamide group likely enhances the compound's interaction with biological receptors, thereby increasing its potential therapeutic efficacy. This combination of structural elements suggests that N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide may exhibit multiple modes of action, making it a promising candidate for the development of multifunctional drugs.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (CAS No. 692738-27-5) has been investigated for its potential role in modulating key biological processes. Preliminary studies have indicated that this molecule may interact with enzymes such as kinases and proteases, which are often implicated in various diseases including cancer and inflammatory disorders. The ability of this compound to inhibit these enzymes could lead to the development of novel therapeutic strategies aimed at disrupting disease-causing pathways.

The synthesis of N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves intricate reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the thiochromenone core through cyclization reactions followed by functionalization with the benzenecarboxamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group efficiently. These synthetic methodologies highlight the compound's complexity and the expertise required for its preparation.

The pharmacological evaluation of N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-y1)-3-(trifluoromethyl)benzenecarboxamide has revealed promising results in preclinical studies. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several target enzymes with high selectivity. For instance, it has shown potent inhibition of certain kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. Additionally, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. These findings underscore the therapeutic potential of this molecule and warrant further investigation into its clinical applications.

The structural features of N-(6-Methyl--4 oxo - 34 dihydro - 22 Hth iochrom en - 33 yl strong >)-< strong >33 ( trif lu or om eth yl ) ben zen ecar box am ide strong > ( CAS No . 69 27 38 - 27 - 5 ) also make it an interesting candidate for drug delivery systems . The presence of both polar and non-polar functional groups allows for versatile formulation options , enabling targeted delivery to specific tissues or organs . Advanced drug delivery technologies , such as nanotechnology - based carriers , could enhance the bioavailability and therapeutic efficacy of this compound . By optimizing drug delivery mechanisms , researchers may be able to overcome challenges associated with oral or intravenous administration , thereby improving patient outcomes.

The future prospects for N-(6-Methyl--4 oxo - 34 dihydro - 22 Hth iochrom en - 33 yl strong >)-< strong >33 ( trif lu or om eth yl ) ben zen ecar box am ide strong > ( CAS No . 69 27 38 - 27 - 5 ) are promising , with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological profile . Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound from preclinical studies to clinical trials . By leveraging cutting-edge computational methods and experimental techniques , researchers can accelerate the discovery process and bring new treatments to patients in need . The continued exploration of this molecule holds great promise for addressing unmet medical needs across various therapeutic areas.

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